molecular formula C7H10N6 B15326185 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Cat. No.: B15326185
M. Wt: 178.20 g/mol
InChI Key: AYTMQMUVEFZZEZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a 1-methyl-1H-1,2,4-triazol-5-yl moiety at position 3. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole and triazole motifs in bioactive molecules, particularly in kinase inhibitors and enzyme modulators .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-6(8)5(3-10-12)7-9-4-11-13(7)2/h3-4H,8H2,1-2H3

InChI Key

AYTMQMUVEFZZEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC=NN2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The triazole ring can be synthesized via a “click” reaction, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amines .

Scientific Research Applications

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Alterations in the substituents attached to the triazole ring significantly influence physicochemical and biological properties. Key examples include:

Compound Name Substituent on Triazole Molecular Formula Key Features
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine Ethyl (C₂H₅) C₈H₁₂N₆ Increased steric bulk compared to methyl; may alter metabolic stability .
Target compound Methyl (CH₃) C₇H₁₀N₆ Compact structure with potential for enhanced solubility and binding affinity.

Methyl groups offer a balance between stability and molecular interactions .

Heterocyclic Ring Modifications

Replacement of the triazole ring with other heterocycles alters electronic properties and hydrogen-bonding capacity:

Compound Name Heterocycle Replacing Triazole Molecular Formula Impact on Properties
1-Methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine 1,2,4-Oxadiazole C₁₃H₁₃N₅O Oxygen atom increases polarity, improving solubility but reducing lipophilicity .
Target compound 1,2,4-Triazole C₇H₁₀N₆ Nitrogen-rich structure enhances π-π stacking and metal coordination capabilities.

Key Insight : Oxadiazole-containing analogs may exhibit improved aqueous solubility but reduced membrane permeability compared to triazole derivatives .

Linkage and Connectivity Differences

Variations in the connectivity between pyrazole and triazole moieties influence conformational flexibility:

Compound Name Linkage Type Molecular Formula Structural Implications
1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine Methylene (-CH₂-) bridge C₇H₁₀N₆ Increased flexibility may enhance adaptability to diverse binding pockets .
Target compound Direct C-C bond C₇H₁₀N₆ Rigid structure favors pre-organized binding conformations.

Bulky Substituents and Steric Effects

Bulky groups on the triazole ring can modulate steric interactions:

Compound Name Substituent Molecular Formula Effect on Activity
1-(3-(Tert-butyl)-1-methyl-1H-triazol-5-yl)-2-methylpropan-1-amine Tert-butyl (C(CH₃)₃) C₁₁H₂₁N₅ High steric hindrance may reduce off-target interactions but limit solubility .
Target compound Methyl (CH₃) C₇H₁₀N₆ Minimal steric interference facilitates entry into confined binding sites.

Key Insight : Bulky substituents like tert-butyl improve selectivity but may necessitate formulation adjustments to address solubility challenges .

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